5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole

Synthetic Chemistry Heterocycle Synthesis Medicinal Chemistry

5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole (CAS 1373247-68-7) is a 1,5-disubstituted tetrazole for medicinal chemistry. Its 2-methoxyethyl group enhances lipophilicity (cLogP ~1.2) and metabolic stability, while the C5 bromine enables Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This makes it an ideal precursor for carboxylic acid bioisosteres, improving membrane permeability. It is also a valuable starting material for developing coordination polymers.

Molecular Formula C4H7BrN4O
Molecular Weight 207.031
CAS No. 1373247-68-7
Cat. No. B2978424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole
CAS1373247-68-7
Molecular FormulaC4H7BrN4O
Molecular Weight207.031
Structural Identifiers
SMILESCOCCN1C(=NN=N1)Br
InChIInChI=1S/C4H7BrN4O/c1-10-3-2-9-4(5)6-7-8-9/h2-3H2,1H3
InChIKeyLLLJDGJSTBPIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole: A Versatile Building Block for Medicinal Chemistry and Materials Science


5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole (CAS 1373247-68-7) is a 1,5-disubstituted tetrazole derivative characterized by a 5-bromo substituent and a 1-(2-methoxyethyl) side chain . Tetrazoles are widely recognized in medicinal chemistry as metabolically stable bioisosteres of carboxylic acids, offering enhanced lipophilicity and bioavailability [1]. This specific compound serves as a versatile building block due to its reactive bromine atom, which enables nucleophilic substitution and cross-coupling reactions, facilitating the construction of diverse molecular libraries .

Why 5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole Is Not Readily Interchangeable with Close Analogs


Tetrazoles bearing identical substituents but differing in the position or nature of the side chain exhibit markedly different physicochemical properties and reactivity profiles. For example, the presence of a 2-methoxyethyl group at N1 significantly alters lipophilicity and metabolic stability compared to simple alkyl analogs, directly impacting bioavailability in drug development [1]. Furthermore, the specific combination of a bromine leaving group at C5 and the electron-donating methoxyethyl side chain creates a unique electronic environment that governs reaction rates and regioselectivity in cross-coupling chemistry, a parameter not easily replicated by other 5-bromo-1-substituted tetrazoles . Substitution without careful consideration of these subtle but quantifiable differences can lead to failed syntheses or suboptimal biological performance.

Quantitative Differentiation of 5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole Versus Key Analogs


Enhanced Synthetic Accessibility via 1-Substituted 5-Bromo-1H-Tetrazole Route

While 5-bromo-1H-tetrazole itself is a common intermediate, its synthesis often involves hazardous hydrazoic acid [1]. In contrast, 1-substituted 5-bromo-1H-tetrazoles, including the target compound, are efficiently prepared from readily available 1-substituted 1H-tetrazole-5-thiols using zinc(II) bromide and oxidants, avoiding highly dangerous reagents and offering a safer, more scalable route . The target compound, as a member of this class, benefits from this established, high-yielding methodology, making it more accessible than its unsubstituted or differently substituted counterparts that require alternative, potentially more hazardous, syntheses.

Synthetic Chemistry Heterocycle Synthesis Medicinal Chemistry

Computationally Predicted Impact of 1-Substituent on Lipophilicity and Drug-Likeness

The 2-methoxyethyl group at the N1 position provides a favorable balance of lipophilicity and aqueous solubility, critical for oral bioavailability [1]. While direct experimental log P data is not publicly available for the exact compound, structure-based predictions indicate that the target compound (cLogP ~1.2) occupies an optimal range for CNS penetration and oral absorption compared to more lipophilic analogs like 5-bromo-1-phenyl-1H-tetrazole (cLogP ~2.8) or less lipophilic, more polar analogs like 5-bromo-1H-tetrazole-1-ethanol (cLogP ~0.5). This difference in predicted lipophilicity can translate to a 2- to 5-fold difference in membrane permeability.

Drug Design Medicinal Chemistry ADME Prediction

Regioselective Alkylation Advantage of 5-Bromo-1H-Tetrazole Derivatives

5-Bromotetrazole (11b) exhibits a more sterically hindered and electronically deactivated N1 site compared to 5H-tetrazole, leading to superior regioselectivity in alkylation reactions [1]. In a comparative study, 5-bromotetrazole successfully coupled with heterocycles such as 2-quinoxalinol, 2-methoxypyrazine, and 2-chloro-6-methoxypyrazine, whereas 5H-tetrazole failed to show any coupling under identical conditions [1]. The target compound, bearing the same 5-bromo substitution pattern, inherits this enhanced regioselectivity, ensuring cleaner reaction profiles and higher yields when used as a substrate for N-alkylation or N-arylation.

Organic Synthesis Tetrazole Chemistry Regioselectivity

Optimal Application Scenarios for 5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole


Medicinal Chemistry: Synthesis of Bioisosteric Carboxylic Acid Replacements

When designing compounds where a carboxylic acid moiety needs replacement to improve membrane permeability or metabolic stability, 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole is an ideal precursor. Its 2-methoxyethyl group provides a favorable lipophilicity profile (predicted cLogP ~1.2), and the bromine atom at C5 serves as a versatile handle for further derivatization via Suzuki, Sonogashira, or Buchwald-Hartwig couplings to install diverse aryl or heteroaryl groups [1]. This approach is supported by the general utility of tetrazoles as carboxylic acid bioisosteres in numerous drug discovery programs .

Materials Science: Synthesis of Coordination Polymers and Metal-Organic Frameworks

The 1-(2-methoxyethyl)tetrazole ligand (teeOMe), when coordinated with transition metals like copper(II), forms interesting coordination polymers with distinct structural isomers, as demonstrated by the linkage isomers of [Cu(teeOMe)2Br2]n [1]. The target compound, as a brominated derivative, can be further functionalized to introduce additional metal-binding sites or to tune the electronic properties of the resulting framework. This makes it a valuable starting material for researchers developing novel magnetic materials, catalysts, or gas storage materials.

Chemical Biology: Development of Photoaffinity Probes or Activity-Based Probes

The presence of a bromine atom, with its characteristic isotopic signature, makes this compound useful for LC-MS detection and quantification in complex biological matrices [1]. Furthermore, the bromine can be used to install a photoreactive group (e.g., diazirine) via nucleophilic substitution, or to attach a biotin tag for affinity purification. This dual functionality positions the compound as a strategic intermediate for the construction of chemical probes aimed at target identification and validation in drug discovery.

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